3-(3-Bromophenyl)-2-methylquinazolin-4-one
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Overview
Description
Brompheniramine , belongs to the quinazolinone class of compounds. It combines a quinazolinone core with a bromophenyl substituent. Quinazolinones exhibit interesting pharmacological properties and have been studied extensively due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling:
- While specific industrial methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis of Brompheniramine.
Chemical Reactions Analysis
Reactivity: Brompheniramine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product is 3-(3-bromophenyl)-2-methylquinazolin-4-one.
Scientific Research Applications
Medicine: Brompheniramine is an antihistamine used to treat allergies, allergic rhinitis, and other allergic conditions.
Chemistry: It serves as a valuable building block for the synthesis of other quinazolinone derivatives.
Biology: Researchers explore its effects on histamine receptors and its potential in drug development.
Mechanism of Action
Histamine Receptor Antagonism: Brompheniramine competes with histamine for binding to H₁ receptors, thereby reducing allergic symptoms.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C15H11BrN2O |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChI Key |
PDYSMVOTYXGLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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